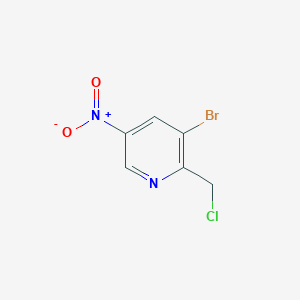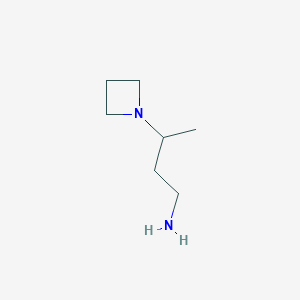
3-(Azetidin-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-1-yl)butan-1-amine is a synthetic compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Azetidin-1-yl)butan-1-amine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using efficient catalytic systems. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-1-yl)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(Azetidin-1-yl)butan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization.
Biology: The compound is studied for its potential use in non-viral gene transfection and other biological applications.
Medicine: The compound’s structure is similar to that of certain pharmacologically active molecules, making it a potential candidate for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to participate in various chemical reactions, leading to the formation of polyamines and other derivatives . These polyamines can interact with biological molecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share structural similarities with azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are structurally related to azetidines.
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles that also share similarities with azetidines.
Uniqueness of 3-(Azetidin-1-yl)butan-1-amine
This compound is unique due to its four-membered azetidine ring structure, which imparts specific chemical properties and reactivity. This structure allows for the formation of polyamines with various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
3-(azetidin-1-yl)butan-1-amine |
InChI |
InChI=1S/C7H16N2/c1-7(3-4-8)9-5-2-6-9/h7H,2-6,8H2,1H3 |
Clave InChI |
FSGOGMRHVLBPMF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)N1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

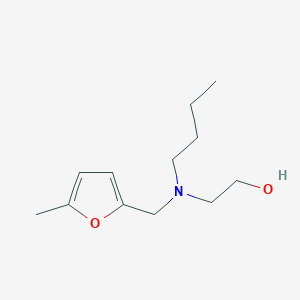
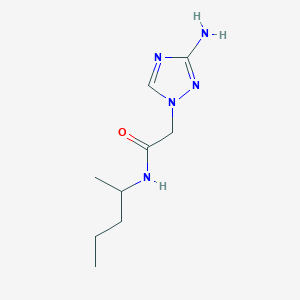


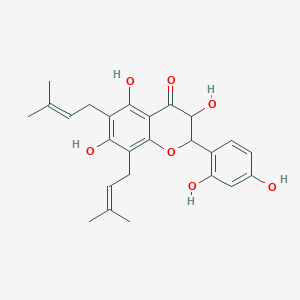
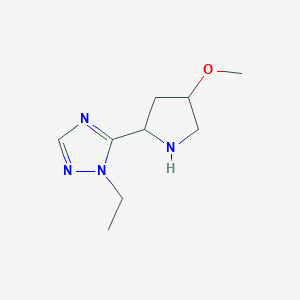


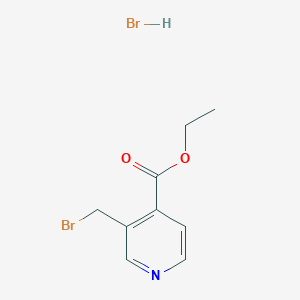
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
